- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,

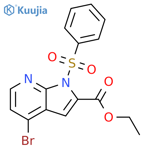

Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

![Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure](https://fr.kuujia.com/scimg/cas/942920-55-0x500.png)

942920-55-0 structure

Nom du produit:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Numéro CAS:942920-55-0

Le MF:C10H9BrN2O2

Mégawatts:269.094661474228

MDL:MFCD11518924

CID:796770

PubChem ID:44608107

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester

- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

- BCP07197

- AKOS015835546

- SY104971

- MFCD11518924

- AB64162

- J-521324

- Ethyl 4-Bromo-7-azaindole-2-carboxylate

- DB-079844

- CS-0004646

- SC3471

- 942920-55-0

- VLZWUULVFAASBC-UHFFFAOYSA-N

- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate

- SCHEMBL3603471

- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate

- DTXSID70659706

- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate

- DS-10835

-

- MDL: MFCD11518924

- Piscine à noyau: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)

- La clé Inchi: VLZWUULVFAASBC-UHFFFAOYSA-N

- Sourire: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC

Propriétés calculées

- Qualité précise: 267.98500

- Masse isotopique unique: 267.985

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 3

- Complexité: 250

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'tautomères: 6

- Surface topologique des pôles: 55A^2

- Charge de surface: 0

- Le xlogp3: 2.6

Propriétés expérimentales

- Couleur / forme: White to Yellow Solid

- Dense: 1.6±0.1 g/cm3

- Point de fusion: No data available

- Point d'ébullition: No data available

- Point d'éclair: No data available

- Indice de réfraction: 1.653

- Le PSA: 54.98000

- Le LogP: 2.50210

- Pression de vapeur: No data available

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302;H315;H319;H335

- Déclaration d'avertissement: P261;P305+P351+P338

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:2-8 °C

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 212494-5g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

£2216.00 | 2022-03-01 | |

| TRC | E258700-10mg |

Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 10mg |

$ 90.00 | 2022-06-05 | ||

| Fluorochem | 212494-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

£296.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JH152-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

1490CNY | 2021-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0072-5G |

ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

¥ 9,246.00 | 2023-04-03 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0573-5g |

ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |

942920-55-0 | 95 | 5g |

$1350 | 2021-06-25 | |

| Alichem | A029188716-10g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 10g |

$2007.04 | 2023-08-31 | |

| Aaron | AR006CWR-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 97% | 250mg |

$88.00 | 2025-01-23 | |

| abcr | AB308654-1g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 1g |

€498.90 | 2025-02-14 | |

| abcr | AB308654-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 250mg |

€258.50 | 2025-02-14 |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

Référence

- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt

Référence

- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Référence

- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Référence

- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

Référence

- Pyrrolopyridine carboxylic acid derivatives, United States, , ,

Méthode de production 7

Conditions de réaction

Référence

- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Référence

- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

Méthode de production 9

Conditions de réaction

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt

Référence

- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614

Méthode de production 10

Conditions de réaction

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Référence

- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

Référence

- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials

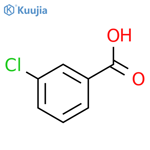

- 3-Chlorobenzoic acid

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Littérature connexe

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Produits connexes

- 91693-61-7(3-(cyclohexylmethyl)piperidine)

- 1806875-68-2(5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde)

- 1008774-87-5(1-Piperidinecarboxylic acid, 4-(4-hydroxybenzoyl)-, 1,1-dimethylethyl ester)

- 2171582-60-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-2-(thiophen-2-yl)acetamidoacetic acid)

- 2171976-48-8(9-ethyl-3,3-dimethyl-4-(propan-2-yl)-1-oxa-5-azaspiro5.5undecane)

- 1987045-85-1(5-\u200bAmino-\u200bN,\u200bN-\u200bdimethyl-1,2,4-oxadiazole-3-methanamine Hydrochloric Acid)

- 408535-86-4(5-Acetamidothiazole-2-carboxylic acid)

- 306732-52-5(2-(benzylamino)-N-(4-ethoxyphenyl)acetamide)

- 1114597-79-3(Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate)

- 916674-05-0(Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Pureté:99%

Quantité:1g

Prix ($):250.0